molecular formula C16H14ClN5O B12213678 N-(3-chloro-2-methylphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide

N-(3-chloro-2-methylphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide

Cat. No.: B12213678
M. Wt: 327.77 g/mol
InChI Key: UMMBLJCGNYHJHK-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of tetrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide typically involves the following steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Acylation Reaction: The tetrazole derivative is then acylated with 3-chloro-2-methylphenyl acetic acid or its derivatives under acidic or basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide would depend on its specific biological target. Generally, tetrazole derivatives can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-2-methylphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide: can be compared with other tetrazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C16H14ClN5O

Molecular Weight

327.77 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-(5-phenyltetrazol-2-yl)acetamide

InChI

InChI=1S/C16H14ClN5O/c1-11-13(17)8-5-9-14(11)18-15(23)10-22-20-16(19-21-22)12-6-3-2-4-7-12/h2-9H,10H2,1H3,(H,18,23)

InChI Key

UMMBLJCGNYHJHK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CN2N=C(N=N2)C3=CC=CC=C3

Origin of Product

United States

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